

Spectroscopic Profile of Allyl Butyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Allyl butyl ether*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **allyl butyl ether**, a key building block in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for **allyl butyl ether** are summarized in the tables below, providing a clear reference for spectral analysis.

Table 1: ¹H NMR Spectroscopic Data for Allyl Butyl Ether

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
5.98 - 5.88	m	-	1H	-CH=CH ₂
5.28 - 5.14	m	-	2H	-CH=CH ₂
3.98	d	5.6	2H	O-CH ₂ -CH=
3.45	t	6.6	2H	O-CH ₂ -CH ₂ -
1.62 - 1.52	m	-	2H	-CH ₂ -CH ₂ -CH ₃
1.44 - 1.34	m	-	2H	-CH ₂ -CH ₃
0.93	t	7.4	3H	-CH ₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for Allyl Butyl Ether

Chemical Shift (δ) ppm	Assignment
134.9	-CH=CH ₂
116.8	-CH=CH ₂
71.9	O-CH ₂ -CH=
70.8	O-CH ₂ -CH ₂ -
31.8	-CH ₂ -CH ₂ -CH ₃
19.4	-CH ₂ -CH ₃
13.9	-CH ₃

Solvent: CDCl₃[1][2]

Table 3: Infrared (IR) Spectroscopy Data for Allyl Butyl Ether

Wavenumber (cm-1)	Intensity	Assignment
3080	Medium	=C-H stretch
2958, 2871	Strong	C-H stretch (alkane)
1647	Medium	C=C stretch (alkene)
1465	Medium	-CH2- bend
1110	Strong	C-O-C stretch (ether)
995, 918	Strong	=C-H bend (alkene out-of-plane)

Sample: Liquid film[1]

Table 4: Mass Spectrometry (MS) Data for Allyl Butyl Ether

m/z	Relative Intensity (%)	Possible Fragment
114	5	[M] ⁺ (Molecular Ion)
99	15	[M - CH ₃] ⁺
85	20	[M - C ₂ H ₅] ⁺
73	100	[CH ₂ =CHCH ₂ O=CH ₂] ⁺
57	85	[C ₄ H ₉] ⁺
41	95	[C ₃ H ₅] ⁺ (Allyl cation)

Ionization Method: Electron Ionization (EI)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **allyl butyl ether** (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl_3 , ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1 second, and 16 scans.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon environment. A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

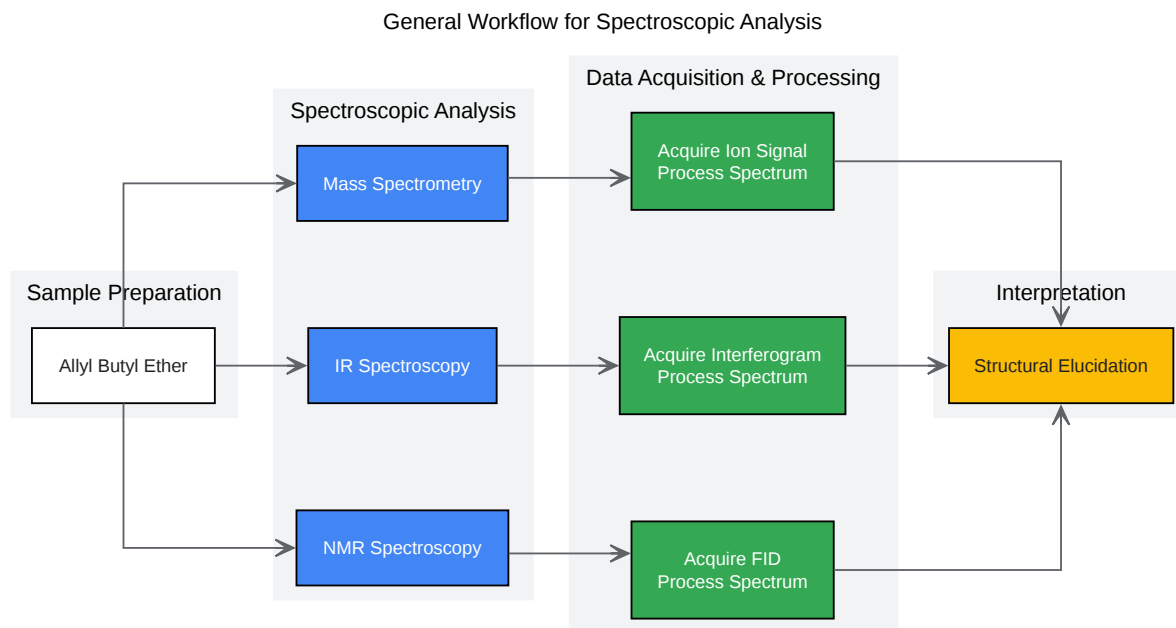
- **Sample Preparation:** A drop of neat **allyl butyl ether** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin liquid film.
- **Data Acquisition:** The salt plates are mounted in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample spectrum is then recorded, typically over the range of $4000\text{--}400\text{ cm}^{-1}$, by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of **allyl butyl ether** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

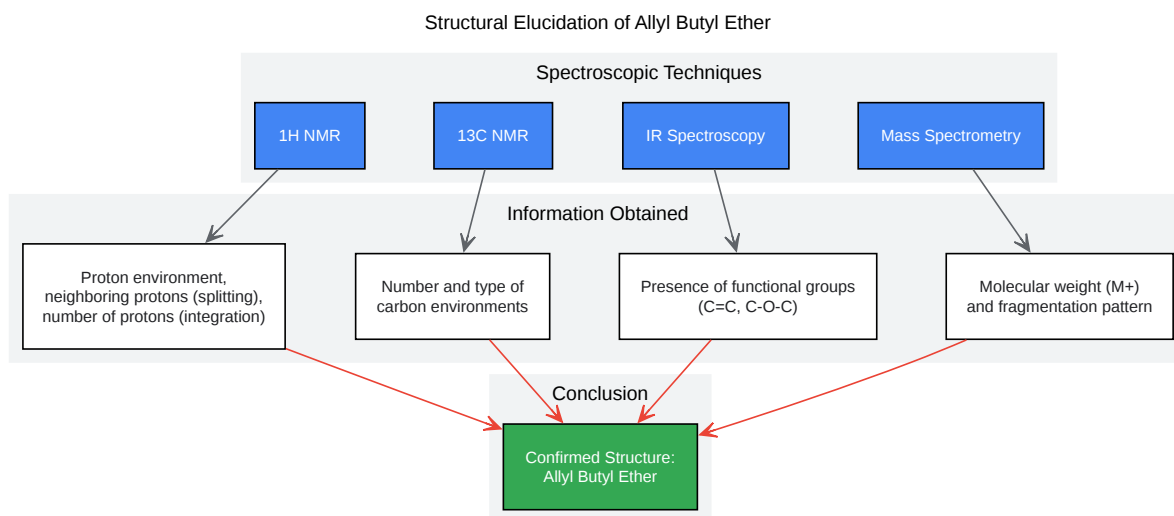
Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the process of structural elucidation for **allyl butyl ether**.



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General Workflow for Spectroscopic Analysis



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Structural Elucidation of *Allyl Butyl Ether*

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Allyl Butyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266014#spectroscopic-data-nmr-ir-mass-spec-of-allyl-butyl-ether]

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